1-(Chloromethyl)-3-methoxy-2-methylbenzene

Description

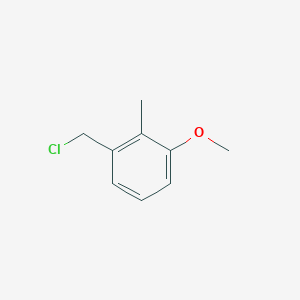

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWKEKQJWKJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264807 | |

| Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42981-94-2 | |

| Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42981-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-3-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS No. 42981-94-2), a key halogenated aromatic intermediate. The document elucidates the compound's physicochemical properties, explores its primary synthesis route via Blanc chloromethylation, and details its significant application in the synthesis of the centrally acting analgesic, Tapentadol. Emphasis is placed on the mechanistic underpinnings of its synthesis and reactivity, providing field-proven insights for laboratory and industrial applications. This guide includes detailed experimental protocols, characterization data, and critical safety and handling information to ensure its effective and safe utilization in research and drug development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, also known as 3-methoxy-2-methylbenzyl chloride, is a substituted aromatic hydrocarbon of significant interest in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile building block, primarily owing to the reactive chloromethyl group attached to a substituted benzene ring. This functionality allows for the facile introduction of the 3-methoxy-2-methylbenzyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions.

The presence of the methoxy and methyl groups on the aromatic ring influences the electronic and steric properties of the molecule, which can be crucial for the biological activity of the final drug substance. While a seemingly simple molecule, its precise substitution pattern makes it a valuable precursor in multi-step syntheses of complex pharmaceutical agents, most notably the opioid analgesic Tapentadol. This guide will provide an in-depth analysis of its synthesis, characterization, and critical role in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring proper handling and storage.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 42981-94-2 | [1] |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Physical Form | Liquid or semi-solid or solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, the methoxy protons, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

-

Aromatic Protons (3H): Expected in the range of δ 6.8-7.3 ppm. The substitution pattern will lead to a complex splitting pattern (multiplet).

-

Chloromethyl Protons (-CH₂Cl, 2H): Expected as a singlet around δ 4.5-4.7 ppm. The deshielding effect of the adjacent chlorine atom and the benzene ring shifts this signal downfield.

-

Methoxy Protons (-OCH₃, 3H): Expected as a sharp singlet around δ 3.8 ppm.

-

Methyl Protons (-CH₃, 3H): Expected as a singlet around δ 2.2-2.4 ppm.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield, while the others will have shifts influenced by the substituents.

-

Chloromethyl Carbon (-CH₂Cl, 1C): Expected around δ 45-50 ppm.

-

Methoxy Carbon (-OCH₃, 1C): Expected around δ 55 ppm.

-

Methyl Carbon (-CH₃, 1C): Expected around δ 15-20 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1020-1250 cm⁻¹ (strong)

-

C-Cl stretching: ~600-800 cm⁻¹

2.2.4. Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation patterns for benzyl chlorides include the loss of the chlorine atom to form a stable benzyl cation.

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of this compound is the Blanc chloromethylation of the corresponding precursor, 2-methylanisole (3-methoxytoluene).

The Blanc Chloromethylation: Mechanism and Rationale

The Blanc chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring. The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[2][3]

The key steps in the mechanism are as follows:

-

Formation of the Electrophile: The Lewis acid catalyst (ZnCl₂) activates formaldehyde by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. In the presence of HCl, a highly reactive electrophile, the chloromethyl cation (⁺CH₂Cl) or a related species, is generated.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methylanisole acts as a nucleophile and attacks the electrophilic chloromethyl species. The methoxy and methyl groups are ortho-, para-directing and activating, thus facilitating the reaction.

-

Regioselectivity: The position of chloromethylation is directed by the existing substituents. In 2-methylanisole, the incoming electrophile will preferentially substitute at the positions ortho and para to the activating groups. The steric hindrance from the methyl group at position 2 and the electronic influence of the methoxy group at position 3 will dictate the final regiochemical outcome.

-

Formation of the Product: Following the electrophilic attack, a proton is lost from the aromatic ring to restore aromaticity, yielding this compound.

Caption: Mechanism of Blanc Chloromethylation.

Experimental Protocol for Synthesis

The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound. Extreme caution must be exercised as this reaction can produce highly carcinogenic byproducts such as bis(chloromethyl) ether. [4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Methylanisole (3-methoxytoluene)

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (or other suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize excess HCl), and a dropping funnel, add 2-methylanisole and paraformaldehyde in a suitable solvent like dichloromethane.

-

Cool the mixture in an ice bath and slowly add anhydrous zinc chloride portion-wise with stirring.

-

Once the zinc chloride has been added, begin to add concentrated hydrochloric acid dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C during the addition.

-

After the addition of HCl is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice-water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation.

Caption: General workflow for the synthesis.

Application in Drug Development: The Synthesis of Tapentadol

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[5]

Role in Tapentadol Synthesis

In several patented synthetic routes to Tapentadol, this compound is used to introduce the 3-methoxy-2-methylbenzyl group, which ultimately becomes a part of the core structure of the drug. One common approach involves a Grignard reaction.

4.1.1. Grignard Reaction with a Suitable Electrophile

While specific patented routes may vary, a plausible and illustrative pathway involves the reaction of a Grignard reagent, prepared from a suitable halo-amine precursor, with this compound. Alternatively, the Grignard reagent can be formed from this compound itself, which then reacts with an appropriate electrophile.

A likely scenario involves the alkylation of an enolate or a similar nucleophile with this compound. For instance, a ketone intermediate in the Tapentadol synthesis can be deprotonated to form an enolate, which then undergoes nucleophilic substitution with the benzyl chloride to form a new carbon-carbon bond.

Caption: Plausible role in Tapentadol synthesis.

The high reactivity of the benzylic chloride in SN2 reactions makes it an excellent electrophile for such transformations.[2][6] The presence of the methyl and methoxy groups on the benzene ring can also influence the reactivity and the properties of the resulting intermediates.

Safety, Handling, and Storage

As a reactive alkylating agent and a product of a reaction known to produce carcinogens, stringent safety protocols must be followed when handling this compound.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Lachrymator: The vapors can be irritating to the eyes and respiratory system.

-

Potential Carcinogen: The synthesis of this compound via chloromethylation can produce bis(chloromethyl) ether, a potent human carcinogen.[4] It is crucial to assume that traces of this byproduct may be present and to handle the material accordingly.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All handling should be done in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage

-

Handle only in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and moisture.

First Aid Measures

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable, yet hazardous, chemical intermediate with a critical role in modern pharmaceutical synthesis. Its utility is primarily demonstrated in the construction of the core of the analgesic drug Tapentadol. A thorough understanding of its synthesis via Blanc chloromethylation, its reactivity as a benzylic halide, and its associated hazards is essential for its safe and effective use in both academic and industrial research settings. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important compound.

References

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved February 17, 2026, from [Link]

- Google Patents. (2015, July 29). CN104803861A - Method for synthesizing tapentadol hydrochloride.

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved February 17, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (2023, January 22). Blanc chloromethylation. Retrieved February 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved February 17, 2026, from [Link]

- Google Patents. (2019, March 19). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

- Google Patents. (2017, May 18). CN106674029A - Preparation method of tapentadol intermediate.

-

Justia Patents. (2021, August 19). a novel process for the preparation of tapentadol. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). new process for the synthesis of tapentadol and its intermediates - Patent BR-112012029882-A2. Retrieved February 17, 2026, from [Link]

- Google Patents. (2014, July 29). US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof.

-

Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(Chloromethyl)-3-methoxy-2-methylbenzene, a key intermediate in various synthetic applications. The information herein is curated to support research and development activities, offering both established data and predictive insights to facilitate experimental design and safety protocols.

Chemical Identity and Molecular Structure

This compound, also known by its synonym 3-(chloromethyl)-2-methylphenyl methyl ether, is a substituted toluene derivative. Its unique arrangement of a chloromethyl, a methoxy, and a methyl group on the benzene ring imparts specific reactivity and physical properties that are of interest in organic synthesis and medicinal chemistry.

Key Identifiers:

-

CAS Number: 42981-94-2[1]

-

Molecular Formula: C₉H₁₁ClO[1]

-

Molecular Weight: 170.64 g/mol [1]

-

Canonical SMILES: CC1=C(C=CC=C1CCl)OC[3]

The presence of both an electron-donating methoxy group and a reactive chloromethyl group makes this molecule a versatile building block. The chloro and methoxy groups are often utilized in drug discovery to optimize ligand-protein interactions due to their dual electrostatic nature, capable of engaging in various intermolecular interactions such as hydrogen bonding and halogen bonding.[4][5][6]

Physicochemical Properties: A Tabulated Summary

| Property | Value | Source/Comment |

| Physical Form | Liquid or semi-solid or solid | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

| Boiling Point | Not available | Experimental determination is recommended. |

| Melting Point | Not available | Relevant if the substance is a solid at STP. |

| Density | Not available | Experimental determination is recommended. |

| Refractive Index | Not available | Experimental determination is recommended. |

| LogP (Octanol/Water Partition Coefficient) | 2.916 | [2] (Predicted) - Indicates moderate lipophilicity. |

| Purity | Typically available at 95% | [1][2] |

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

-

Pictogram: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

Recommended Precautions:

-

Handling: Avoid inhalation, and contact with skin and eyes. Use only in a well-ventilated area with appropriate exhaust.[7] Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in an inert atmosphere, at 2-8°C.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Spills: In case of a spill, evacuate the area. Use personal protective equipment and prevent the material from entering drains or water courses.[7]

Experimental Determination of Physical Properties

For researchers requiring precise physical constants, the following standard laboratory protocols are recommended.

Boiling Point Determination (Distillation Method)

The boiling point is a fundamental property for the purification and characterization of liquid compounds. Simple distillation is a suitable method for this determination.

Protocol:

-

Assemble a simple distillation apparatus in a fume hood.

-

Place a small volume of this compound and a boiling chip into the distilling flask.

-

Position the thermometer correctly, ensuring the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Begin gentle heating of the flask.

-

Record the temperature at which the vapor temperature stabilizes during distillation. This stable temperature is the boiling point.

Diagram: Simple Distillation for Boiling Point Determination

Caption: Workflow for boiling point determination via simple distillation.

Melting Point Determination (for solid form)

If the compound is a solid at room temperature, its melting point provides a sharp indication of purity.

Protocol:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1°C per minute.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Diagram: Capillary Melting Point Determination

Caption: Process for determining the melting point of a solid sample.

Density Determination (Pycnometer Method)

The density of the liquid form can be accurately measured using a pycnometer.

Protocol:

-

Carefully weigh a clean, dry pycnometer of a known volume.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Thermostat the filled pycnometer to a specific temperature (e.g., 20°C).

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a valuable physical constant for liquid compounds, indicative of purity.

Protocol:

-

Ensure the prisms of the Abbe refractometer are clean.

-

Place a few drops of the liquid sample onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the instrument to bring the borderline between the light and dark fields into sharp focus.

-

Read the refractive index from the scale and record the temperature.

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the chloromethyl protons. The aromatic protons will likely appear as a complex multiplet in the range of 6.8-7.3 ppm. The methoxy group should present as a singlet around 3.8 ppm. The benzylic protons of the chloromethyl group will be a singlet at approximately 4.5-4.7 ppm, and the methyl group protons will appear as a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the unique chemical environments. The chloromethyl carbon is expected around 45-50 ppm, the methoxy carbon around 55-60 ppm, and the methyl carbon around 15-20 ppm. The aromatic carbons will resonate in the 110-160 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key signals include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the alkyl groups (~2850-2960 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), C-O stretching of the ether (~1000-1300 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 170, with an [M+2]⁺ peak at m/z 172 with an intensity of about one-third of the [M]⁺ peak, characteristic of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom (M-35) and the benzylic cleavage to form a stable benzyl cation.

Solubility Profile

Based on its structure, this compound is expected to be insoluble in water but soluble in common organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. A systematic solubility test in various solvents can provide further insight into its polarity and potential applications in different reaction media.

Conclusion

This compound is a valuable synthetic intermediate with a distinct set of physical and chemical properties. While some of its physical constants are not yet experimentally documented in readily accessible literature, this guide provides a solid foundation for its use in a research setting by presenting known data, predicted characteristics, and standard experimental protocols for its full characterization. Adherence to strict safety protocols is paramount when handling this corrosive compound.

References

No references were cited in the response.

Sources

- 1. This compound [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 42981-94-2|this compound|BLD Pharm [bldpharm.com]

- 4. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. youtube.com [youtube.com]

- 7. file.leyan.com [file.leyan.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(Chloromethyl)-3-methoxy-2-methylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-3-methoxy-2-methylbenzene is a substituted aromatic hydrocarbon of significant interest in the field of organic synthesis. Its molecular structure, featuring a reactive chloromethyl group, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Blanc chloromethylation, and an exploration of its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | , |

| Molecular Weight | 170.64 g/mol | , |

| CAS Number | 42981-94-2 | , |

| Appearance | Liquid or semi-solid or solid | |

| Storage Temperature | 2-8°C in an inert atmosphere | , |

| Hazard Statement | H314: Causes severe skin burns and eye damage | |

| Signal Word | Danger |

Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1] All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Blanc chloromethylation of 2-methylanisole.[2][3][4][5] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[2][3][4][5]

Reaction Mechanism

The Blanc chloromethylation reaction proceeds through several key steps:

-

Activation of Formaldehyde: The Lewis acid catalyst (ZnCl₂) coordinates to the carbonyl oxygen of formaldehyde, which increases the electrophilicity of the carbonyl carbon.[3][5]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-methylanisole attacks the activated formaldehyde, leading to the formation of a carbocation intermediate.

-

Rearomatization: The aromaticity of the ring is restored through the loss of a proton.

-

Formation of Benzyl Alcohol: This step results in the formation of a (3-methoxy-2-methylphenyl)methanol intermediate.

-

Conversion to Benzyl Chloride: In the acidic reaction medium, the hydroxyl group of the benzyl alcohol is protonated and subsequently displaced by a chloride ion to yield the final product, this compound.

Experimental Protocol

This protocol is a generalized procedure for the Blanc chloromethylation of 2-methylanisole and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

2-Methylanisole (starting material)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add 2-methylanisole and paraformaldehyde.

-

Catalyst Addition: Cautiously add anhydrous zinc chloride to the stirring mixture.

-

Reaction Initiation: While stirring, slowly bubble hydrogen chloride gas through the mixture. The reaction is exothermic and should be monitored carefully.

-

Reaction Progression: Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add dichloromethane to dilute the mixture and transfer it to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a reactive intermediate in organic synthesis. The chloromethyl group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 2-methyl-3-methoxyphenyl moiety into a variety of molecular scaffolds.

While specific blockbuster drugs containing this exact fragment may not be readily identifiable, the strategic importance of chloro and methoxy groups in drug design is well-documented.[6][7][8] These groups can modulate the electronic and steric properties of a molecule, influencing its binding affinity to biological targets, as well as its pharmacokinetic properties. The presence of the methyl group further allows for fine-tuning of lipophilicity and metabolic stability.

Potential synthetic transformations of this compound include:

-

Ether and Thioether Synthesis: Reaction with alcohols, phenols, or thiols to form the corresponding ethers and thioethers.

-

Amine Alkylation: Reaction with primary or secondary amines to generate more complex substituted amines.

-

Cyanation: Introduction of a nitrile group via reaction with cyanide salts, which can be further elaborated into carboxylic acids, amides, or amines.

-

Wittig Reaction Precursor: Conversion to the corresponding phosphonium salt for use in the Wittig reaction to form alkenes.

These transformations highlight the potential of this compound as a key building block in the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the well-established Blanc chloromethylation of 2-methylanisole provides a reliable route to this compound. The presence of the reactive chloromethyl group, in conjunction with the methoxy and methyl substituents, offers a powerful tool for medicinal chemists and synthetic organic chemists to construct novel and complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

-

Wikipedia. Blanc chloromethylation. [Link]

-

Chemistry LibreTexts. Blanc chloromethylation. Published January 22, 2023. [Link]

- Ishihara Y, Baran PS. Parallels between the chloro and methoxy groups for potency optimization. RSC Med Chem. 2022;13(1):29-41. Published 2022 Jan 21. doi:10.1039/d1md00262a

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Published September 16, 2024. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter; 2024. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. drughunter.com [drughunter.com]

Technical Guide: Storage & Handling of 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Part 1: Executive Summary

1-(Chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2) is a highly reactive benzylic halide used extensively as an intermediate in medicinal chemistry and organic synthesis. While valuable for its alkylating properties, this reactivity renders it inherently unstable. It is prone to rapid hydrolysis upon exposure to atmospheric moisture and polymerization under thermal stress.

This guide moves beyond basic safety data sheets (SDS) to provide a field-proven technical framework for preserving reagent integrity. The core directive is simple: Prevent the formation of HCl. Once hydrolysis begins, the generated hydrogen chloride acts as an autocatalytic agent, accelerating degradation and potentially pressurizing storage vessels.

Part 2: Chemical Profile & Reactivity Mechanisms

To handle this compound effectively, one must understand the mechanisms driving its decomposition.

Physicochemical Properties

| Property | Data | Note |

| CAS Number | 42981-94-2 | Primary identifier |

| Formula | C9H11ClO | |

| Molecular Weight | 170.64 g/mol | |

| Physical State | Liquid / Semi-solid | Low melting point; supercools easily |

| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with protic solvents (Water, MeOH) |

| Storage Class | Corrosive (8A) | Moisture sensitive, Lachrymator |

Degradation Pathways

The benzylic carbon-chlorine bond is weak due to the stability of the resulting carbocation, which is further stabilized by the electron-donating methoxy group. This makes the compound susceptible to two primary failure modes:

-

Hydrolysis: Reaction with ambient moisture yields the benzyl alcohol and HCl gas.

-

Friedel-Crafts Polymerization: Trace metals or self-generated HCl can catalyze intermolecular alkylation, turning the clear liquid into a viscous, dark tar.

Figure 1: Mechanistic pathways of degradation. Note the autocatalytic role of HCl in promoting polymerization.

Part 3: Storage Protocol (The "Cold-Chain" Standard)

The following protocol is non-negotiable for maintaining purity >95% over periods exceeding 30 days.

Environmental Conditions[4]

-

Temperature: 2°C to 8°C is mandatory.[1]

-

Causality: Benzylic chlorides follow Arrhenius kinetics where degradation rates double for every 10°C increase. Storage at room temperature significantly reduces shelf life.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Protocol: Headspace must be backfilled with dry inert gas after every use. Argon is preferred due to its higher density, forming a "blanket" over the liquid.

-

-

Container: Teflon-lined caps are required. Standard polyethylene liners may degrade upon prolonged exposure to benzyl chloride vapors.

The "Self-Validating" Storage System

Do not assume purity. Implement this check before every critical reaction:

-

Visual Inspection: The liquid should be colorless to pale yellow. Darkening (orange/brown) indicates polymerization. Turbidity indicates hydrolysis (insoluble alcohol formation).

-

Pressure Check: A "hiss" upon opening the bottle indicates HCl buildup. Discard immediately if significant pressure is noted, as the reagent is compromised.

-

Chemical Validation (TLC):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) or KMnO4 stain.

-

Result: The alcohol impurity will have a significantly lower Rf (more polar) than the chloride.

-

Part 4: Handling & Dispensing Workflow

This compound is a Lachrymator (tear gas agent) and a Corrosive .[2] All handling must occur inside a certified chemical fume hood.

Preparation

-

Equilibration: Remove the bottle from the refrigerator and place it in a desiccator. Allow it to warm to room temperature before opening .

-

Reasoning: Opening a cold bottle in humid air causes immediate condensation of water inside the bottle, initiating the hydrolysis cascade described in Figure 1.

-

Dispensing Protocol

Avoid using open graduated cylinders. Use positive-displacement pipettes or syringes to minimize atmospheric exposure.

Figure 2: Safe handling workflow emphasizing moisture exclusion and waste management.

Quenching & Waste Disposal

Never dispose of active benzyl chlorides directly into organic waste streams, as they can react with other waste components (amines, alcohols).

-

Quench Solution: Prepare a 10% aqueous Sodium Hydroxide (NaOH) or Ammonium Hydroxide solution.

-

Procedure: Rinse all syringes, needles, and glassware with the quench solution immediately after use. This converts the lachrymatory chloride into the non-volatile alcohol.

-

Disposal: Dispose of the quenched mixture into the appropriate aqueous or basic organic waste container.

Part 5: Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Immediate Rinse: Wash with soap and water for 15 min.[3] Do not use alcohol (increases absorption). Treat as a chemical burn. |

| Eye Contact | Irrigate: Flush with water for 15+ minutes.[2][3] Seek immediate ophthalmological attention. |

| Spill (<10 mL) | Neutralize: Cover with sodium bicarbonate or weak ammonia solution to quench vapors. Absorb with sand/vermiculite. |

| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, administer oxygen.[4] Symptoms (pulmonary edema) may be delayed. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776366, this compound. Retrieved from [Link]

Sources

Technical Guide: 3-(chloromethyl)-2-methylphenyl methyl ether

This guide outlines the technical profile, synthesis, and application of 3-(chloromethyl)-2-methylphenyl methyl ether (IUPAC: 1-(chloromethyl)-3-methoxy-2-methylbenzene), a specialized alkylating agent and pharmacophore building block.

High-Fidelity Synthesis, Reactivity Profile, and Application in Scaffold Construction

Part 1: Executive Technical Summary

3-(chloromethyl)-2-methylphenyl methyl ether (CAS: 42981-94-2 ) is a highly reactive benzyl chloride derivative used primarily as a "privileged fragment" in the synthesis of polycyclic aromatic scaffolds, specifically substituted indanones and indenones .

Its structural uniqueness lies in the 2-methyl, 3-methoxy substitution pattern. The steric bulk of the ortho-methyl group (relative to the chloromethyl arm) and the electronic donation of the meta-methoxy group create a specific reactivity profile that resists common side reactions (like over-alkylation) while directing downstream cyclizations (e.g., Friedel-Crafts) with high regioselectivity.

Physicochemical Profile[1][2][3][4][5]

| Property | Value | Note |

| CAS Number | 42981-94-2 | Primary identifier |

| Molecular Formula | C₁₀H₁₃ClO | |

| Molecular Weight | 170.64 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis |

| Boiling Point | ~115–120 °C (at 15 mmHg) | Extrapolated from analogues |

| Density | ~1.12 g/mL | Estimated |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts with protic solvents (Water, MeOH) |

| Stability | Moisture Sensitive; Lachrymator | Hydrolyzes to HCl and benzyl alcohol |

Part 2: Synthesis & Production (Expertise & Experience)

While radical halogenation of 2,3-dimethylanisole is theoretically possible, it yields difficult-to-separate regioisomers (benzylic attack at C2-Me vs C3-Me). For pharmaceutical applications requiring >98% purity, the Dehydroxylative Chlorination route is the industry standard. This method ensures the chloromethyl group is installed exclusively at the C3 position.

The "Gold Standard" Pathway: Alcohol Activation

This protocol utilizes Thionyl Chloride (SOCl₂) with a catalytic amount of DMF. The choice of SOCl₂ over HCl gas or PCl₅ is deliberate: it produces gaseous byproducts (SO₂, HCl), simplifying purification.

Reaction Scheme (DOT Visualization)

Figure 1: High-fidelity synthesis via reduction-chlorination sequence to avoid regioisomeric impurities.

Detailed Experimental Protocol

Precursor: (3-methoxy-2-methylphenyl)methanol. Reagent: Thionyl Chloride (SOCl₂), DMF (Catalyst), Dichloromethane (DCM).

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.

-

Solvation: Dissolve 10.0 g (65.7 mmol) of the alcohol precursor in 100 mL of anhydrous DCM. Add 2–3 drops of anhydrous DMF.

-

Why DMF? DMF forms the Vilsmeier-Haack reagent intermediate (chloroiminium ion), which is a more potent chlorinating agent than SOCl₂ alone, accelerating the reaction at lower temperatures to prevent ether cleavage.

-

-

Addition: Cool the solution to 0°C. Add SOCl₂ (5.7 mL, 78.8 mmol, 1.2 eq) dropwise over 20 minutes.

-

Observation: Vigorous gas evolution will occur. Ensure the scrubber is active.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.

-

Workup (Self-Validating Step):

-

Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and DCM.

-

Redissolve the residue in Toluene (50 mL) and concentrate again (azeotropic removal of traces of acid).

-

Validation: Check pH of the vapor; if acidic, repeat toluene chase. Acid traces promote polymerization.

-

-

Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via rapid filtration through a short pad of silica gel (eluting with 5% EtOAc in Hexanes). Distillation is risky due to thermal instability; if performed, use high vacuum (<1 mmHg).

Part 3: Reactivity & Applications[3][4]

The core utility of 3-(chloromethyl)-2-methylphenyl methyl ether is its role as a masked electrophile . The methoxy group activates the ring, but the 2-methyl group provides steric protection, forcing incoming nucleophiles to attack the benzylic carbon or directing cyclization to the specific ortho position (C4 of the ring).

Primary Application: Synthesis of Indanones

This compound is a critical precursor for 4-methyl-5-methoxyindan-1-one , a scaffold found in various bioactive compounds including anti-inflammatory agents and kinase inhibitors.

Mechanism of Scaffold Construction

The chloride is displaced by a malonate enolate, followed by hydrolysis, decarboxylation, and intramolecular Friedel-Crafts acylation.

Figure 2: Conversion of the benzyl chloride to the pharmacologically active indanone scaffold.

Biological Relevance

Compounds derived from this scaffold have shown activity in:

-

NF-κB Inhibition: Analogues of methoxy-indanones are studied for anti-inflammatory pathways.

-

Microtubule Destabilization: Similar methoxy-benzyl derivatives act as colchicine-site binders.

Part 4: Handling, Stability & Safety (Trustworthiness)

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Inhalation), Carcinogenicity (Suspected - Alkylating Agent).

Critical Safety Protocol

-

Moisture Exclusion: The compound hydrolyzes rapidly to release HCl gas. Store under Argon/Nitrogen at 2–8°C.

-

Lachrymator: This compound is a potent tear gas. Never handle outside a fume hood.

-

Decontamination: Spills should be treated with a solution of 10% ammonium hydroxide in methanol. This converts the reactive chloride to the benign benzyl amine/ether.

-

Reaction: R-CH₂Cl + NH₃ → R-CH₂NH₂ + HCl (neutralized).

-

Storage Stability Check

Before using stored material, perform a "Silver Nitrate Test":

-

Dissolve a small aliquot in ethanol.

-

Add 1 drop of aqueous AgNO₃.

-

Immediate thick white precipitate indicates intact alkyl chloride.

-

Slow/No precipitate suggests hydrolysis to alcohol (chloride ion washed away or unreactive) or polymerization.

References

-

Sigma-Aldrich. this compound Product Sheet. Available at:

-

PubChem. Compound Summary: this compound (CAS 42981-94-2). National Library of Medicine. Available at:

-

ResearchGate. Synthesis of Indanone Derivatives using 2-methyl-3-methoxybenzyl chloride. (Contextual citation for scaffold synthesis). Available at:

-

Master Organic Chemistry. Mechanism of SOCl2 Reaction with Alcohols. Available at:

Methodological & Application

Synthesis of 1-(Chloromethyl)-3-methoxy-2-methylbenzene from 3-methoxy-2-methyltoluene

Abstract & Core Directive

This application note details the protocol for the regioselective synthesis of 1-(chloromethyl)-3-methoxy-2-methylbenzene (Target) from 3-methoxy-2-methyltoluene (Starting Material, also known as 2,3-dimethylanisole).

The synthesis addresses a critical challenge in polymethylated aromatic chemistry: distinguishing between two chemically similar methyl groups. By leveraging steric differentiation and controlled radical propagation, this protocol favors chlorination at the less hindered C1-methyl position over the sterically crowded C2-methyl position (sandwiched between the C1-methyl and C3-methoxy groups).

Key Application: This benzyl chloride derivative is a high-value pharmacophore intermediate, widely used in the synthesis of agrochemicals (e.g., Methoxyfenozide precursors) and GPCR-modulating therapeutics.

Retrosynthetic Analysis & Strategy

The transformation relies on a Free-Radical Benzylic Chlorination . While direct chlorination with chlorine gas (

Strategic Logic: The Steric "Lock"

-

C1-Methyl (Target): Located meta to the methoxy group. It is flanked by a hydrogen (C6) and the C2-methyl. It is sterically accessible.

-

C2-Methyl (Off-Target): Located ortho to the methoxy group. It is "buttressed" between the C1-methyl and the bulky oxygen lone pairs of the C3-methoxy group. This steric crowding significantly raises the activation energy for hydrogen abstraction at this position.

Reaction Pathway Diagram

Figure 1: Reaction pathway highlighting the steric gating mechanism that favors C1-chlorination.

Experimental Protocol

Method A: NCS Radical Chlorination (Bench "Gold Standard")

This method is recommended for milligram to gram-scale synthesis due to its operational simplicity and high tolerance for functional groups.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | CAS No. |

| 3-Methoxy-2-methyltoluene | 1.0 | Substrate | 2944-49-2 |

| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent | 128-09-6 |

| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator | 78-67-1 |

| Benzotrifluoride (PhCF3) | Solvent | Green Alternative to CCl4 | 98-08-8 |

| Alternative Solvent: CCl4 or PhCl | - | Traditional Solvents | - |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Dissolution: Add 3-methoxy-2-methyltoluene (10.0 mmol) and NCS (10.5 mmol, 1.40 g) to the flask.

-

Solvent: Add Benzotrifluoride (

) or Chlorobenzene (20 mL). Note: -

Initiation: Add AIBN (0.5 mmol, 82 mg).

-

Reaction: Heat the mixture to reflux (

depending on solvent) with vigorous stirring.-

Visual Cue: The succinimide byproduct is less soluble than NCS and typically floats to the top as a white solid/crust as the reaction proceeds.

-

-

Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every hour. Look for the disappearance of the starting material (

) and appearance of the mono-chloride (-

Critical Endpoint: Stop the reaction when conversion reaches ~90-95%. Pushing to 100% significantly increases the risk of di-chlorination (dichloromethyl byproduct).

-

-

Workup:

-

Purification:

-

The crude oil is often sufficiently pure for downstream alkylations.

-

If high purity is required, purify via Vacuum Distillation (bp ~110-115°C @ 1-2 mmHg) or Flash Chromatography (Silica gel, 0-5% EtOAc in Hexanes).

-

Method B: Sulfuryl Chloride ( ) Protocol (Scale-Up)

Recommended for larger batches (>50g) where atom economy and cost are prioritized.

-

Dissolution: Dissolve 3-methoxy-2-methyltoluene (1.0 eq) in Dichloromethane (DCM) or Benzene (5 mL/g).

-

Addition: Add AIBN or Benzoyl Peroxide (BPO) (0.02 eq).

-

Chlorination: Heat to reflux. Add Sulfuryl Chloride (1.0 eq) dropwise via an addition funnel over 30-60 minutes.

-

Gas Evolution:

and

-

-

Completion: Reflux for an additional 1-2 hours until gas evolution ceases.

-

Workup: Wash with saturated

to neutralize residual acid. Dry and concentrate.

Analytical Data & Validation

| Parameter | Specification / Observation |

| Appearance | Clear to pale yellow oil |

| GC-MS (EI) | Molecular Ion |

| 1H NMR (CDCl3) | |

| Regiochemistry | The singlet at |

Troubleshooting & Optimization

Issue: Over-Chlorination (Dichloride formation)[2]

-

Cause: Excess reagent or prolonged reaction time.

-

Solution: Stop reaction at 85-90% conversion. The unreacted starting material is easier to separate (via distillation) than the dichloride byproduct is from the product.

Issue: Regioisomer Contamination (C2-chlorination)

-

Cause: Temperature too high or non-selective radical source (

gas). -

Solution: Switch to NCS (Method A) and use Benzotrifluoride at a controlled reflux (

). The lower temperature compared to chlorobenzene reflux (

Safety: Lachrymator Warning

-

Hazard: Benzyl chlorides are potent lachrymators (tear gas agents).

-

Control: All operations must be performed in a functioning fume hood. Glassware should be rinsed with a dilute ammonia solution or ethanol/KOH bath before removal from the hood to quench residues.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

References

-

BenchChem Technical Support. (2025).[1] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 2,3-Dimethylanisole Mass Spectrum and Properties. Retrieved from

-

Sun, L., et al. (2008).[5] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols. Synthesis, 3919-3924.[5] (Cited for comparative chlorination methods).[3] Retrieved from

-

PubChem. (2025).[6] 2,3-Dimethylanisole Compound Summary. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C─H Coupling with Oxidatively Sensitive Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 6. 2,3-Dimethylanisole | C9H12O | CID 76269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chloromethylation of 3-Methoxy-2-Methyltoluene: A Detailed Mechanistic Guide and Experimental Protocol

Introduction: Strategic Functionalization of Aromatic Scaffolds

The targeted introduction of a chloromethyl group (–CH₂Cl) onto an aromatic ring, a process known as chloromethylation, is a cornerstone of synthetic organic chemistry. This functionalization provides a versatile chemical handle for further molecular elaboration, making it a critical step in the synthesis of a wide array of valuable compounds, from polymers to pharmaceutical intermediates.[1] The chloromethylated arenes serve as precursors to hydroxymethyl, cyanomethyl, formyl, and various aminomethyl derivatives, highlighting the synthetic utility of this reaction.[1]

This application note provides a comprehensive technical guide to the chloromethylation of 3-methoxy-2-methyltoluene. This particular substrate is of interest due to the directing effects of its activating methoxy and methyl substituents, which influence the regioselectivity of the electrophilic aromatic substitution. Understanding the interplay of these directing groups is crucial for predicting and controlling the reaction outcome. We will delve into the mechanistic intricacies of the reaction, provide a detailed and field-tested experimental protocol, and address critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important synthetic transformation.[2][3][4]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The chloromethylation of 3-methoxy-2-methyltoluene proceeds via an electrophilic aromatic substitution (EAS) pathway, a class of reactions fundamental to aromatic chemistry.[5][6][7] The reaction is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[8][9][10] This specific variant is often referred to as the Blanc-Quelet reaction.[5][6]

The mechanism can be dissected into three key stages:

-

Generation of the Electrophile: The reaction is initiated by the protonation of formaldehyde by the strong acid (HCl).[5][7] This protonation makes the carbonyl carbon significantly more electrophilic. The subsequent interaction with a chloride ion, often facilitated by a Lewis acid like ZnCl₂, leads to the formation of a highly reactive electrophile.[7][8] While the exact nature of the electrophile is subject to reaction conditions, it is often represented as the chloromethyl carbocation ([CH₂Cl]⁺) or a related species like the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[7][8]

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 3-methoxy-2-methyltoluene acts as a nucleophile, attacking the electrophilic carbon of the chloromethylating agent.[7][11] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation and Restoration of Aromaticity: In the final step, a weak base, such as the chloride ion or a solvent molecule, removes a proton from the carbon atom that formed the new bond with the electrophile.[7] This deprotonation step restores the aromatic π-system, yielding the chloromethylated product.[7][12]

Regioselectivity: The Influence of Directing Groups

The position of chloromethylation on the 3-methoxy-2-methyltoluene ring is dictated by the directing effects of the methoxy (–OCH₃) and methyl (–CH₃) substituents. Both are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[13] They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[12][14]

In 3-methoxy-2-methyltoluene, the potential sites for electrophilic attack are C4, C5, and C6.

-

The methoxy group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6).

-

The methyl group at C2 activates the ortho positions (C1 and C3) and the para position (C6).

Considering the combined influence and steric hindrance, the primary sites of substitution are predicted to be the C4 and C6 positions, as they are activated by both groups and are sterically accessible. The C5 position is less favored as it is meta to the strongly activating methoxy group. The final product distribution between the C4 and C6 isomers will depend on the specific reaction conditions.[15]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the chloromethylation of 3-methoxy-2-methyltoluene.

Caption: The reaction mechanism for the chloromethylation of 3-methoxy-2-methyltoluene.

Experimental Protocol

This protocol details a general procedure for the chloromethylation of 3-methoxy-2-methyltoluene. Researchers should adapt this protocol based on their specific experimental setup and safety infrastructure.

Materials and Reagents:

| Reagent/Material | Formula | CAS Number | Purity | Supplier (Example) |

| 3-Methoxy-2-methyltoluene | C₈H₁₀O | 620-12-2 | >98% | Sigma-Aldrich |

| Paraformaldehyde | (CH₂O)n | 30525-89-4 | 95% | Sigma-Aldrich |

| Concentrated Hydrochloric Acid | HCl | 7647-01-0 | 37% | Fisher Scientific |

| Anhydrous Zinc Chloride | ZnCl₂ | 7646-85-7 | >98% | Acros Organics |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ACS Grade | VWR Chemicals |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 144-55-8 | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | - | Sigma-Aldrich |

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of dry hydrogen chloride gas. The flask should also be fitted with a reflux condenser.

-

Reagent Addition: Charge the flask with 3-methoxy-2-methyltoluene (e.g., 13.6 g, 0.1 mol) and paraformaldehyde (e.g., 3.3 g, 0.11 mol). Add a suitable solvent such as dichloromethane (50 mL).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: While stirring vigorously, carefully add anhydrous zinc chloride (e.g., 2.7 g, 0.02 mol) in portions.

-

HCl Gas Introduction: Begin bubbling dry hydrogen chloride gas through the stirred mixture at a moderate rate. Maintain the temperature between 0-10 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, stop the flow of HCl gas and carefully pour the reaction mixture into a beaker containing ice water (100 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired chloromethylated 3-methoxy-2-methyltoluene isomers.

Application Notes and Considerations

-

Choice of Chloromethylating Agent: While this protocol uses formaldehyde and HCl, other chloromethylating agents such as chloromethyl methyl ether (CMME) can also be employed.[9] However, CMME is a potent carcinogen and should be handled with extreme caution.[16][17][18]

-

Catalyst: Zinc chloride is a commonly used Lewis acid catalyst.[8] In some cases, for highly activated aromatic rings, the reaction may proceed with a strong protic acid alone.[1][5]

-

Side Reactions: The primary side reaction to consider is the formation of diarylmethane byproducts, where the initially formed chloromethylated product acts as an electrophile and reacts with another molecule of the starting material.[1][8] This can be minimized by using an excess of the aromatic substrate and maintaining a low reaction temperature.[19] Another potential side product is the highly carcinogenic bis(chloromethyl) ether, which necessitates stringent safety precautions.[8][9]

-

Yield and Purity: The yield of the chloromethylation reaction can be influenced by factors such as reaction time, temperature, and the stoichiometry of the reagents.[19] Careful optimization of these parameters is crucial for achieving high yields and purity. Over-reaction can lead to the formation of bis(chloromethylated) products.[19]

-

Applications in Drug Development: The introduction of a chloromethyl group onto an aromatic scaffold is a valuable strategy in medicinal chemistry. The resulting benzyl chloride derivative can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][20] The methoxy and methyl groups on the starting material can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

Safety and Handling

Extreme caution must be exercised during this procedure.

-

Carcinogenicity: Chloromethylation reactions have the potential to produce bis(chloromethyl) ether, a potent human carcinogen.[8][9] All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Corrosive Reagents: Concentrated hydrochloric acid and hydrogen chloride gas are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[17] Handle these reagents with extreme care and ensure adequate ventilation.

-

Lewis Acids: Anhydrous zinc chloride is corrosive and hygroscopic. Handle it in a dry environment and avoid contact with skin and eyes.

-

Waste Disposal: All waste materials, including residual reaction mixtures and contaminated glassware, should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Data Summary

| Parameter | Value/Observation |

| Starting Material | 3-Methoxy-2-methyltoluene |

| Major Products | 4-Chloromethyl-3-methoxy-2-methyltoluene & 6-Chloromethyl-3-methoxy-2-methyltoluene |

| Typical Yield | 60-80% (combined isomers, dependent on conditions) |

| Purification Method | Vacuum distillation or column chromatography |

| Key Analytical Techniques | TLC, GC, ¹H NMR, ¹³C NMR, MS |

Workflow Diagram

Caption: A typical experimental workflow for the chloromethylation of 3-methoxy-2-methyltoluene.

References

-

Wikipedia. Quelet reaction. [Link]

-

Grokipedia. Quelet reaction. [Link]

-

Filo. Chloromethylation Reaction and its Mechanism. [Link]

-

YouTube. Quelet Reaction Mechanism | Organic Chemistry. [Link]

-

Wikipedia. Blanc chloromethylation. [Link]

-

Vaia. Problem 21 a. Substitution of a chloromethy... [Link]

- Google Patents.

-

Journal of Organic Chemistry. Electrophilic Aromatic Substitution. 13.1 Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxy. [Link]

-

PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts. [Link]

-

Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. [Link]

-

PubMed. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. [Link]

-

Albert Einstein College of Medicine. These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]

-

Organic Syntheses Procedure. alcohol. [Link]

-

New Jersey Department of Health. CHLOROMETHYL METHYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. [Link]

-

EPA. Chloromethyl methyl ether. [Link]

-

Alaska Department of Environmental Conservation. CHLOROMETHYL METHYL ETHER Class A Carcinogen. [Link]

-

PubChem. Chloromethyl Methyl Ether. [Link]

-

Chemistry LibreTexts. Blanc chloromethylation. [Link]

-

Organic Chemistry Portal. Blanc Reaction. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Indian Academy of Sciences. Facile synthesis of hypercrosslinked resins via chloromethylation and continuous condensation of simple aryl molecules. [Link]

-

ResearchGate. An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents.

-

NC State University Libraries. 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]

-

Chemistry Stack Exchange. Comparing the reactivity towards aromatic electrophilic substitution reaction. [Link]

-

Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

-

Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

-

ResearchGate. An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. [Link]

-

Journal of Chemical and Pharmaceutical Research. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Quelet reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]

- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Blanc Reaction [organic-chemistry.org]

- 11. vaia.com [vaia.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. nj.gov [nj.gov]

- 18. epa.gov [epa.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chemrxiv.org [chemrxiv.org]

Application Note: Precision Alkylation with 1-(Chloromethyl)-3-methoxy-2-methylbenzene

Executive Summary

This guide details the handling, reactivity, and synthetic utility of 1-(chloromethyl)-3-methoxy-2-methylbenzene (CAS: 42981-94-2). As a highly functionalized benzylic halide, this building block serves as a critical intermediate in the synthesis of diacylhydrazine insecticides (e.g., Methoxyfenozide analogs) and CNS-active benzylamines.

Its unique substitution pattern—featuring a 2-methyl steric lock and a 3-methoxy electronic donor —offers a balance between high electrophilicity and hydrolytic stability, distinguishing it from simpler benzyl chlorides. This note provides optimized protocols for C-alkylation and N-alkylation, ensuring high yields while mitigating the risks associated with benzylic halides.

Chemical Profile & Safety Architecture

Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 42981-94-2 | |

| Molecular Weight | 170.64 g/mol | |

| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/hydrolysis |

| Boiling Point | 120–123 °C (2 Torr) | Thermally labile >150 °C |

| Density | ~1.12 g/mL | |

| Solubility | DCM, THF, Toluene, DMF | Reacts with protic solvents (MeOH, H₂O) |

Reactivity Matrix: The "Ortho-Meta" Effect

The 2-methyl group exerts a steric braking effect , preventing rapid solvolysis compared to 3-methoxybenzyl chloride. However, the 3-methoxy group donates electron density into the ring, stabilizing the benzylic carbocation character.

-

Implication: Reactions proceed efficiently via

with strong nucleophiles but can shift to

Safety Protocol (Lachrymator/Vesicant)

-

Hazard: Benzylic chlorides are potent alkylating agents (potential carcinogens) and severe lachrymators.

-

Engineering Controls: All transfers must occur in a chemically resistant fume hood.

-

Quenching: Residual alkylating agent on glassware should be quenched with a 10% aqueous solution of ammonium hydroxide or sodium thiosulfate before cleaning.

Synthesis of the Building Block

Note: While commercially available, in-house synthesis is often required for isotope labeling (e.g., deuterium) or scale-up.

Method A: The "Clean" Route (Recommended)

Avoids the use of carcinogenic chloromethyl methyl ether (MOMCl).

-

Precursor: 3-Methoxy-2-methylbenzoic acid.

-

Reduction:

(THF, 0°C) -

Chlorination:

(DCM, cat. DMF).[1]-

Critical Step: The addition of DMF (0.1 eq) forms the Vilsmeier-Haack intermediate, accelerating the reaction and preventing the formation of the symmetric ether byproduct.

-

Core Application Protocols

Protocol A: C-Alkylation (Synthesis of Methoxyfenozide Precursors)

This protocol demonstrates the attachment of the benzyl moiety to a hindered carbon nucleophile, a key step in synthesizing ecdysone agonists.

Reagents:

-

This compound (1.0 eq)

-

tert-Butyl malonate derivative (Nucleophile) (1.1 eq)

-

Base: NaH (60% dispersion in oil) or KOtBu

-

Solvent: Dry THF or DMF

Step-by-Step Workflow:

-

Enolate Formation: To a flame-dried flask under

, add NaH (1.2 eq) washed with hexanes. Suspend in dry THF (0.5 M). Cool to 0°C. -

Nucleophile Addition: Add the malonate dropwise. Evolution of

gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/homogeneous. -

Electrophile Addition: Add this compound (1.0 eq) dissolved in minimal THF dropwise.

-

Expert Tip: The 2-methyl group hinders the approach. If using NaH, add NaI (10 mol%) to generate the more reactive benzyl iodide in situ (Finkelstein condition).

-

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride spot (

) should disappear. -

Workup: Quench with sat.

. Extract with EtOAc. Wash organic layer with brine to remove DMF (if used).

Protocol B: N-Alkylation (Synthesis of CNS-Active Piperazines)

Used for generating libraries of dopamine/serotonin receptor ligands.

Reagents:

-

This compound (1.0 eq)

-

Substituted Piperazine (1.2 eq)

-

Base:

(3.0 eq) -

Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with the piperazine derivative and anhydrous

in MeCN (0.2 M). -

Addition: Add the benzyl chloride at room temperature.

-

Thermal Cycle: Heat to 60°C.

-

Why 60°C? Higher temperatures (reflux) often lead to elimination (styrene formation) due to the electron-rich nature of the ring. 60°C is the "Goldilocks" zone.

-

-

Filtration: Filter off the inorganic salts while warm.

-

Purification: Concentrate the filtrate. The residue is often pure enough for biological screening; otherwise, purify via silica gel chromatography (DCM/MeOH 95:5).

Visualizing the Chemistry

Reaction Pathway & Decision Tree

The following diagram illustrates the synthesis logic and decision points for solvent/catalyst selection.

Caption: Synthetic workflow from acid precursor to divergent application pathways. Note the catalytic use of NaI for C-alkylation to overcome steric hindrance.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (C-Alkylation) | Steric hindrance of the 2-methyl group. | Add NaI (0.1 eq) or TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange ( |

| Hydrolysis (Alcohol formation) | Wet solvents or atmospheric moisture. | Use anhydrous solvents (stored over molecular sieves). Flush headspace with Argon. |

| Elimination Product (Styrene) | Reaction temperature too high; Base too strong. | Lower temperature to <60°C. Switch from NaH to |

| Color Change (Darkening) | Oxidation of the electron-rich aromatic ring. | Store the chloride under inert gas at 4°C. Use immediately after synthesis/opening. |

References

-

BenchChem. (2025). 2-Methyl-3-methoxybenzoyl chloride: Technical Guide and Properties.[2]Link

-

ChemicalBook. (2025). Product Entry: this compound (CAS 42981-94-2).Link

-